1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile
Description
1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile is a bis-cyclohexanecarbonitrile derivative featuring two cyclohexane rings substituted with cyano and amino groups, interconnected via a hexyl chain.
Properties
IUPAC Name |
1-[6-[(1-cyanocyclohexyl)amino]hexylamino]cyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4/c21-17-19(11-5-3-6-12-19)23-15-9-1-2-10-16-24-20(18-22)13-7-4-8-14-20/h23-24H,1-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSSISKJJOVLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NCCCCCCNC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395264 | |
| Record name | 1,1'-(Hexane-1,6-diyldiazanediyl)di(cyclohexane-1-carbonitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22411-41-2 | |
| Record name | 1,1'-(Hexane-1,6-diyldiazanediyl)di(cyclohexane-1-carbonitrile) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 1-cyanocyclohexylamine with a hexylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations
- 1-(Phenylamino)cyclohexanecarbonitrile (1d): Structure: Single cyclohexane ring with phenylamino and cyano groups. Properties: Yield 75%, m.p. 74–76°C. The aromatic substituent reduces solubility in polar solvents compared to alkylamino analogs .
- 1-Piperidinocyclohexanecarbonitrile (NSC 97072): Structure: Cyclohexane with piperidine and cyano groups. Properties: Purity ≥95%, stable at -20°C for ≥5 years.
- 1-(Cyclohexylamino)cyclohexanecarbonitrile (CAS 6623-11-6): Structure: Two cyclohexane rings linked by a single amino group.
Alkyl Chain Modifications
- 1-(Ethylamino)cyclohexanecarbonitrile (CAS 25987-06-8): Structure: Ethylamino substituent. Properties: Boiling point 244.8°C, density 0.95 g/cm³. The shorter alkyl chain reduces lipophilicity compared to the hexyl-linked target compound .
- 1-(Methylamino)cyclohexanecarbonitrile (CAS 6289-40-3): Structure: Methylamino substituent. Properties: Flash point 101.8°C, harmful by inhalation/skin contact. The minimal alkyl group limits steric effects, favoring faster reaction kinetics .
Functional and Application Differences
- Medicinal Chemistry: The target compound’s hexyl chain and dual amino groups resemble chlorhexidine derivatives (e.g., chlorhexidine nitrile, CAS 377.88 g/mol), which exhibit antimicrobial activity . However, its lack of biguanide or chlorophenyl groups may reduce potency compared to pharmacopeial agents .
- Polymer Science :
Research Findings and Gaps
- Synthesis : While yields for aryl-substituted analogs exceed 75% , the target compound’s multi-step synthesis (alkylation/amination) may require optimization.
- Safety: Amino-substituted nitriles (e.g., 1-(Methylamino)cyclohexanecarbonitrile) are classified as harmful, necessitating stringent handling protocols .
- Data Limitations : Melting points, solubility, and biological activity data for the target compound are absent in the evidence, highlighting a need for experimental validation.
Biological Activity
Overview
1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile is a complex organic compound with the molecular formula and a molecular weight of approximately 330.51 g/mol. This compound is characterized by its unique structure, which includes cyclohexyl groups and a carbonitrile functional group, suggesting potential biological activity that warrants investigation.
| Property | Value |
|---|---|
| IUPAC Name | 1-[6-[(1-cyanocyclohexyl)amino]hexylamino]cyclohexane-1-carbonitrile |
| CAS Number | 22411-41-2 |
| Molecular Formula | C20H34N4 |
| Molecular Weight | 330.51 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often beginning with the reaction of 1-cyanocyclohexylamine with a hexylamine derivative in the presence of solvents like dichloromethane and catalysts such as triethylamine. These methods are optimized for yield and purity, essential for biological testing.
The biological activity of 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may alter enzyme activity or receptor functions, leading to various biological effects. The exact mechanisms remain under investigation but are crucial for understanding its therapeutic potential.
Potential Therapeutic Applications
Research indicates that this compound may possess antiviral and anticancer properties. Preliminary studies have suggested its efficacy in inhibiting specific cellular pathways associated with tumor growth and viral replication.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile exhibited significant cytotoxicity, particularly against breast and prostate cancer cells. The compound's ability to induce apoptosis was noted, suggesting a potential mechanism for its anticancer effects.
Antiviral Properties
In vitro assays have shown that this compound can inhibit the replication of certain viruses, including influenza and HIV. The mechanism appears to involve interference with viral entry or replication processes, although further research is needed to elucidate these pathways fully.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| tert-Butylamine | Aliphatic primary amine | Limited biological activity |
| Ammonium | Positively charged molecular ion | Various biological roles |
| 1-Aminocyclohexane | Simple amine structure | Minimal therapeutic application |
The dual cyclohexyl groups and carbonitrile functionality in 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile confer distinct chemical properties compared to simpler amines, potentially enhancing its biological activity.
Q & A
Q. What are the recommended synthetic routes for 1-({6-[(1-Cyanocyclohexyl)amino]-hexyl}amino)cyclohexanecarbonitrile?
The compound can be synthesized via multi-step nucleophilic substitution reactions. A structurally analogous derivative, 1-(cyclohexylamino)cyclohexanecarbonitrile (CAS 6623-11-6), is prepared by reacting cyclohexylamine with a cyanocyclohexane precursor under reflux in anhydrous tetrahydrofuran (THF) with a catalytic base like triethylamine . For the target compound, a hexyl spacer introduces additional complexity; stepwise alkylation of 1-cyanocyclohexylamine with 1,6-dibromohexane, followed by amine deprotection and coupling, is a plausible route. Characterization via H/C NMR and mass spectrometry is critical to confirm regioselectivity .
Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?
Hydrolysis studies under acidic (e.g., HSO) or basic (NaOH) conditions at 100–150°C can reveal degradation pathways. Cyclohexanecarbonitrile derivatives typically hydrolyze to carboxylic acids (under acidic conditions) or carboxamides (under basic conditions) . Accelerated stability testing via HPLC or LC-MS under controlled thermal stress (40–60°C) and humidity (75% RH) over 4–8 weeks is recommended to assess shelf-life .
Q. What spectroscopic methods are suitable for characterizing this compound?
- NMR : H/C NMR to confirm the cyclohexane ring conformation and amine/cyano group positions.
- XRD : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond angles.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity assays for this compound?
Contradictions may arise from impurities, solvent effects, or assay interference. Mitigation steps:
- Purification : Recrystallization or preparative HPLC to ≥98% purity (as in ).
- Control Experiments : Test the compound’s stability in assay buffers (e.g., DMSO/water mixtures).
- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Docking Studies : Predict binding affinity to target proteins (e.g., enzymes or receptors).
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability.
- SAR Analysis : Modify the hexyl spacer length or substituent electronegativity (e.g., replacing cyano with carboxamide) to optimize activity .
Safety and Handling
Q. What safety precautions are necessary when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
